2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a sulfanyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-chloro-4-fluoroaniline with sodium azide to form the corresponding tetraazole derivative. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The tetraazole ring and phenylethanone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares the 3-chloro-4-fluorophenyl group but has a different core structure.
3-chloro-4-fluorophenylboronic acid: Similar in having the 3-chloro-4-fluorophenyl group, but differs in its boronic acid functionality.
Uniqueness
2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is unique due to its combination of a tetraazole ring, sulfanyl group, and phenylethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C15H10ClFN4OS |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)tetrazol-5-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C15H10ClFN4OS/c16-12-8-11(6-7-13(12)17)21-15(18-19-20-21)23-9-14(22)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
PMZXRXQNXQAZGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.